(2-Formyl-4-nitrophenyl)boronic acid
Description
Significance of Substituted Arylboronic Acids in Synthetic Chemistry
The true power of arylboronic acids in synthetic chemistry is most evident in their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the efficient formation of a carbon-carbon single bond between an organoboron species and an organohalide. wikipedia.org The presence of various substituents on the aromatic ring of the boronic acid is well-tolerated in these reactions, enabling the synthesis of a diverse range of complex molecules, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org
Substituted arylboronic acids are crucial intermediates in the production of many pharmaceuticals and agrochemicals. ontosight.aicuriaglobal.com The functional groups on the aryl ring can be strategically chosen to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity. Furthermore, these functional groups can serve as handles for subsequent chemical modifications, allowing for the construction of intricate molecular architectures. ontosight.ai
Overview of Formyl and Nitro Substituted Aromatic Systems in Chemical Research
Aromatic systems bearing both formyl (-CHO) and nitro (-NO₂) groups are of significant interest in chemical research due to the unique reactivity imparted by these functionalities. The formyl group, an aldehyde, is a versatile functional group that can participate in a wide array of chemical reactions, including nucleophilic additions and condensation reactions. ontosight.ai It serves as a key precursor for the synthesis of various other functional groups and heterocyclic systems.
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Its presence can activate the ring towards nucleophilic aromatic substitution and modify the reactivity of other substituents. The nitro group itself can be readily reduced to an amino group, providing a pathway to a different class of compounds with distinct chemical and biological properties. The interplay between the formyl and nitro groups on an aromatic ring can lead to complex and interesting reactivity, making such systems valuable for the synthesis of novel compounds.
Chemical Compound Information
Basic chemical data for (2-Formyl-4-nitrophenyl)boronic acid is available, although detailed experimental studies on its specific properties and reactivity are not extensively documented in publicly available literature.
| Property | Value | Reference |
| CAS Number | 1446265-99-1 | sigmaaldrich.com |
| Linear Formula | C₇H₆BNO₅ | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Due to the limited availability of specific research data for this compound, a detailed discussion of its synthesis, chemical properties, reactions, and applications cannot be provided at this time. The information presented serves as an introduction to the broader classes of compounds to which it belongs and highlights the potential utility of such a molecule in organic synthesis based on the known chemistry of its functional groups.
Properties
IUPAC Name |
(2-formyl-4-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO5/c10-4-5-3-6(9(13)14)1-2-7(5)8(11)12/h1-4,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARBTLIQJBPUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])C=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Formyl 4 Nitrophenyl Boronic Acid
Strategic Approaches to Arylboronic Acid Synthesis
The construction of the aryl-boron bond in molecules like (2-Formyl-4-nitrophenyl)boronic acid can be achieved through several powerful synthetic methods. The choice of strategy often depends on the availability of starting materials and the desired efficiency.
Directed ortho-Metalation and Boronation Protocols
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. baranlab.org The process involves the deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-lithium intermediate. organic-chemistry.org This intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), to install the boronic acid moiety.
For the synthesis of this compound, the formyl group itself is not a conventional DMG. However, it can be converted into a potent DMG in situ. For instance, the aldehyde can be transiently protected by reacting with a lithium amide, which simultaneously transforms it into an effective directing group for ortho-lithiation. harvard.edu The strong electron-withdrawing nature of the nitro group increases the kinetic acidity of the ring protons, potentially facilitating the deprotonation step.
A typical DoM sequence would involve:
Protection of the formyl group to prevent nucleophilic attack by the organolithium base.
Introduction of a suitable DMG if the protected formyl group is not sufficient.
Deprotonation with a strong base (e.g., n-BuLi, s-BuLi) at low temperatures.
Quenching the resulting aryllithium species with a boron electrophile (e.g., triisopropyl borate).
Acidic workup to hydrolyze the borate ester and deprotect the formyl group.
The primary challenge in this approach is managing the reactivity of the formyl and nitro groups, which can be sensitive to the highly basic conditions.
Palladium-Catalyzed Borylation Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent one of the most versatile and widely used methods for synthesizing arylboronic acids and their esters. organic-chemistry.org This methodology involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov
The synthesis of this compound via this route would typically start from a pre-functionalized aryl halide, for example, 2-bromo-5-nitrobenzaldehyde (B1279160). The key advantages of this method are its exceptional functional group tolerance and generally mild reaction conditions. nih.govupenn.edu The formyl and nitro groups are often well-tolerated, eliminating the need for protection/deprotection steps. upenn.edu
Table 1: Comparison of Key Parameters in Palladium-Catalyzed Borylation
| Parameter | Description | Common Examples |
|---|---|---|
| Palladium Source | Provides the active Pd(0) catalyst. | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst and influences its reactivity. | XPhos, SPhos, PPh₃ |
| Boron Reagent | The source of the boryl group. | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B82485) (B₂(OH)₄) |
| Base | Crucial for the transmetalation step. | KOAc, K₃PO₄, KOPh |
| Solvent | Affects solubility and reaction temperature. | Dioxane, Toluene, DMF |
A significant advantage of this approach is the possibility of performing a one-pot, two-step borylation/Suzuki cross-coupling reaction, where the in situ generated boronic ester is directly used in a subsequent coupling step without isolation. upenn.edu
Halogen-Boron Exchange Methodologies
The halogen-boron exchange reaction is a classical and effective method for preparing arylboronic acids. This process typically involves two steps: first, a halogen-metal exchange, followed by reaction with a boron electrophile. researchgate.net The starting material would be an appropriately substituted aryl halide, such as 2-bromo-5-nitrobenzaldehyde or 2-iodo-5-nitrobenzaldehyde.
The procedure generally follows these steps:
Reaction of the aryl halide with an organometallic reagent (e.g., n-butyllithium or a Grignard reagent like isopropylmagnesium chloride) at low temperatures (−78 °C to −10 °C) to generate an aryl-lithium or aryl-magnesium species. researchgate.net
This highly reactive organometallic intermediate is then treated with a trialkyl borate, such as triisopropyl borate or trimethyl borate.
An acidic aqueous workup follows to hydrolyze the resulting borate ester to the desired boronic acid. researchgate.net
A critical consideration for this method is the reactivity of the formyl group. The highly nucleophilic aryl-lithium or aryl-magnesium intermediate can readily add to the electrophilic aldehyde. Therefore, protection of the formyl group, typically as an acetal (B89532), is almost always necessary before performing the halogen-metal exchange. wikipedia.org
Functional Group Compatibility and Selectivity in Synthesis
The successful synthesis of this compound is critically dependent on managing the distinct reactivities of the formyl and nitro functional groups.
Management of Formyl Reactivity during Boronation
The aldehyde (formyl) group is a potent electrophile, making it susceptible to nucleophilic attack by the strong bases and organometallic intermediates used in DoM and halogen-boron exchange reactions. To prevent unwanted side reactions, the formyl group often requires protection.
The most common strategy is the conversion of the aldehyde into an acetal, which is stable under basic and nucleophilic conditions but can be easily removed by acidic hydrolysis.
Table 2: Common Acetal Protecting Groups for Aldehydes
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
|---|---|---|
| Dimethyl acetal | Methanol, acid catalyst | Aqueous acid (e.g., HCl, H₂SO₄) |
| Diethyl acetal | Ethanol (B145695), acid catalyst | Aqueous acid |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid |
| 1,3-Dioxane | 1,3-Propanediol, acid catalyst | Aqueous acid |
For example, the synthesis of 4-formylphenylboronic acid often begins with the acetalization of 4-bromobenzaldehyde (B125591) before the formation of the Grignard reagent and subsequent reaction with a borate ester. wikipedia.org A similar strategy is essential for the synthesis of the 2-formyl-4-nitro isomer when using these nucleophilic routes.
In contrast, palladium-catalyzed borylation reactions are renowned for their high degree of functional group compatibility. researchgate.net The reaction conditions are typically mild enough that the formyl group does not interfere and requires no protection, representing a significant advantage in terms of step economy.
Influence of Nitro Group on Reaction Pathways
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence profoundly influences the reactivity of the aromatic ring.
Effect on Acidity: The nitro group increases the acidity of aromatic C-H protons, which can be beneficial in DoM protocols by facilitating the initial deprotonation step.
Effect on Electrophilicity: It makes the aromatic ring electron-poor, which can accelerate the oxidative addition step in palladium-catalyzed borylation of an aryl halide. Studies have shown that electron-deficient nitroarenes can provide better results than electron-rich ones in certain coupling reactions. rsc.orgnih.gov
Stability of Intermediates: In halogen-boron exchange, the electron-withdrawing nature of the nitro group can help stabilize the transient aryl-lithium or aryl-magnesium species.
Directing Effects in Nitration: Attempting to synthesize the target molecule by nitrating 2-formylphenylboronic acid is generally not a viable strategy. Direct nitration of phenylboronic acid is known to yield predominantly ortho and meta isomers and can also lead to significant protodeboronation (cleavage of the C-B bond). Therefore, the nitro group should be installed on the ring before the borylation step.
In rhodium-catalyzed 1,4-addition reactions involving arylboronic acids and nitroalkenes, the nitro group of the alkene is the key functional group for the reaction, and the electronic properties of the arylboronic acid can influence the reaction rate and yield. rsc.org While not a direct synthesis of the target compound, this illustrates the compatibility of the boronic acid moiety with nitro compounds under certain catalytic conditions.
Novel Synthetic Routes and Process Intensification Studies
Recent research has focused on developing innovative synthetic pathways and intensifying existing processes for the preparation of this compound. These efforts are largely centered on the adoption of continuous manufacturing technologies and the integration of green chemistry principles to address the limitations of conventional methods.
Flow Chemistry Applications in Boronic Acid Synthesis
Continuous flow chemistry, or microreactor technology, has emerged as a powerful tool for the synthesis of arylboronic acids, including those with sensitive functional groups like aldehydes and nitro groups. The use of flow reactors offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents or highly exothermic reactions. vapourtec.comewadirect.com
The synthesis of functionalized arylboronic acids in continuous flow often involves the rapid generation of organometallic intermediates, such as aryllithiums or Grignard reagents, followed by quenching with a boron electrophile. organic-chemistry.orgnih.gov Flow chemistry is particularly advantageous for these reactions as it allows for the safe handling of unstable intermediates at very short residence times, often on the scale of seconds. organic-chemistry.org This rapid processing minimizes the formation of byproducts that can occur in slower batch reactions.
While specific data for the continuous synthesis of this compound is not extensively published, the principles can be extrapolated from the synthesis of other functionalized arylboronic acids. For instance, a simple continuous flow setup has been demonstrated for the multigram-scale synthesis of various boronic acids via a halogen/lithium exchange followed by an electrophilic quench, achieving remarkable throughputs. organic-chemistry.org The presence of electron-withdrawing groups, such as the nitro and formyl moieties in the target molecule, can influence the reactivity and stability of the intermediates, necessitating careful optimization of the flow conditions. researchgate.net
Table 1: Representative Flow Chemistry Conditions for Arylboronic Acid Synthesis
| Aryl Halide Precursor | Borylation Reagent | Residence Time | Temperature (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Triisopropyl borate | 0.5 s | -78 to 25 | 95 | organic-chemistry.org |
| 1-Bromo-4-fluorobenzene | Triisopropyl borate | 1 s | -70 to 20 | 98 | organic-chemistry.org |
| 3-Bromopyridine | Triisopropyl borate | 1.2 s | -78 to 20 | 85 | organic-chemistry.org |
This table presents data for structurally related arylboronic acids to illustrate the typical parameters and high efficiencies achievable in flow synthesis. Specific conditions for this compound would require dedicated process development.
The intensification of nitration and formylation reactions, key steps in the synthesis of the target molecule, is also well-suited to flow chemistry. Continuous nitration, for example, offers superior safety profiles by minimizing the volume of hazardous nitrating agents at any given time and providing excellent heat transfer to control the highly exothermic nature of the reaction. vapourtec.comewadirect.com
Green Chemistry Principles in this compound Preparation
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering metrics such as atom economy and the Environmental Factor (E-factor), as well as exploring the use of greener solvents, catalysts, and alternative energy sources. chembam.comgreenchemistry-toolkit.orgnih.govwordpress.com
Atom Economy and E-Factor:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com An ideal reaction has an atom economy of 100%. The E-factor, on the other hand, quantifies the amount of waste generated per unit of product. chembam.comgreenchemistry-toolkit.org Traditional multi-step syntheses of complex molecules often suffer from low atom economy and high E-factors due to the use of stoichiometric reagents and multiple purification steps.
For a hypothetical traditional synthesis of this compound, the E-factor can be significant, often in the range seen in the fine chemicals and pharmaceuticals industries (5–100+). chembam.comgreenchemistry-toolkit.org By employing catalytic methods, solvent recycling, and process optimization, the E-factor can be substantially reduced.
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis
| Metric | Definition | Ideal Value | Typical Value (Fine Chemicals) | Goal for Greener Synthesis |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Often < 50% | > 75% |
| E-Factor | Total waste (kg) / Product (kg) | 0 | 5 - 100+ | < 5 |
These values are illustrative and the actual metrics for the synthesis of this compound would depend on the specific synthetic route chosen.
Greener Synthetic Routes:
Research into greener synthetic routes for boronic acids is an active area. Some promising approaches include:
Mechanochemistry: The use of ball milling for the synthesis of boronic acid esters from boronic acids and diols has been shown to be a solvent-free and efficient alternative to solution-based methods. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of boron-containing heterocycles in green solvents like ethanol/water mixtures. nih.gov
Use of Greener Catalysts and Solvents: The development of heterogeneous, recyclable catalysts can simplify product purification and reduce waste. sci-hub.se The use of boric acid, a simple and environmentally benign compound, as a promoter in certain reactions is also a green alternative to more complex arylboronic acids. ntu.edu.sg Furthermore, exploring benign solvents derived from biomass is a key aspect of sustainable synthesis. acs.org
Biocatalysis: While still an emerging field for boronic acid synthesis, enzymatic methods offer the potential for highly selective and environmentally friendly transformations under mild conditions.
By integrating flow chemistry for process intensification and safety, and by applying the principles of green chemistry to minimize waste and environmental impact, the synthesis of this compound can be made significantly more sustainable and efficient.
Reaction Chemistry and Mechanistic Investigations Involving 2 Formyl 4 Nitrophenyl Boronic Acid
Reactivity Profiles of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is the defining feature for a host of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. Its reactivity is highly dependent on the electronic environment of the phenyl ring to which it is attached.
Transmetalation is the key step in Suzuki-Miyaura cross-coupling reactions, involving the transfer of the organic group from boron to the palladium catalyst. rsc.org The kinetics and thermodynamics of this process are sensitive to the electronic properties of the arylboronic acid.
The (2-Formyl-4-nitrophenyl)boronic acid molecule possesses two strong electron-withdrawing groups (EWG), the formyl (-CHO) and nitro (-NO₂) groups. It is generally accepted that electron-rich arylboronic acids undergo transmetalation more rapidly than electron-deficient ones. reddit.com The EWGs on the phenyl ring of this compound decrease the nucleophilicity of the ipso-carbon atom, which is the carbon bonded to boron. This reduced nucleophilicity is expected to slow down the rate of transfer of the aryl group to the palladium center.
Two primary pathways for transmetalation are often considered nih.govacs.org:
The Boronate Pathway (Base-Assisted): A base activates the boronic acid to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which then reacts with the palladium-halide complex (e.g., [LₙPd(Ar')X]).
The Neutral Pathway: The neutral boronic acid reacts with a palladium-hydroxo complex (e.g., [LₙPd(Ar')OH]).
Table 1: Expected Relative Transmetalation Rates in Suzuki-Miyaura Coupling
| Arylboronic Acid | Electronic Nature of Substituents | Expected Relative Rate of Transmetalation |
|---|---|---|
| (4-Methoxyphenyl)boronic acid | Strongly Electron-Donating (-OCH₃) | Fastest |
| Phenylboronic acid | Neutral | Moderate |
| (4-Nitrophenyl)boronic acid | Strongly Electron-Withdrawing (-NO₂) | Slow |
| This compound | Two Strongly Electron-Withdrawing (-CHO, -NO₂) | Slowest |
Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. researchgate.net The Lewis acidity of arylboronic acids is enhanced by electron-withdrawing substituents on the phenyl ring. mdpi.com Therefore, this compound is expected to be a significantly stronger Lewis acid than unsubstituted phenylboronic acid (pKa ≈ 8.86). mdpi.com The presence of both a formyl and a nitro group synergistically withdraws electron density from the boron atom, increasing its propensity to accept a Lewis base, such as a hydroxide (B78521) ion.
A significant feature of 2-formylphenylboronic acids is the potential for intramolecular coordination between the ortho-formyl oxygen and the boron atom. acs.org This interaction can lead to the formation of a five-membered ring structure, a type of benzoxaborole, especially in the boronate form. marquette.edu This intramolecular cyclization effectively increases the acidity of the compound, as the transition from a trigonal planar boronic acid to a tetrahedral boronate is favored by the release of ring strain. acs.org The pKa of 2-formylphenylboronic acid is notably lower than that of its 3- and 4-formyl isomers, a direct consequence of this intramolecular interaction. acs.org This behavior is expected to be retained in this compound.
Table 2: Comparison of Acidity (pKa) for Substituted Phenylboronic Acids
| Compound | Approximate pKa | Key Influencing Factor |
|---|---|---|
| Phenylboronic acid | 8.86 mdpi.com | Baseline |
| 4-Nitrophenylboronic acid | ~7.0 mdpi.com | Inductive/Resonance electron-withdrawal by -NO₂ |
| 2-Formylphenylboronic acid | ~7.4 acs.org | Intramolecular coordination of -CHO with Boron |
| This compound | < 7.0 (Predicted) | Combined effect of intramolecular coordination and strong electron-withdrawal by -NO₂ |
This enhanced Lewis acidity and complexation ability allow this compound to form stable complexes with diols, a characteristic property of boronic acids used in sensing and separation applications. acs.org
Transformations of the Formyl Group
The aldehyde (formyl) functionality is a versatile handle for a wide range of chemical transformations.
The formyl group of this compound can be selectively reduced or oxidized, although reaction conditions must be chosen carefully to avoid side reactions with the boronic acid or nitro group.
Reductions: The formyl group can be reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the nitro group and could potentially cleave the C-B bond, and are therefore generally avoided. Catalytic hydrogenation could also be employed, but this may simultaneously reduce the nitro group to an amine.
Oxidations: The formyl group can be oxidized to a carboxylic acid (-COOH). However, many common strong oxidants (e.g., KMnO₄, H₂O₂) can also cause oxidative protodeboronation, cleaving the carbon-boron bond to yield a phenol. nih.gov Milder, more selective oxidizing agents are required. A particularly effective method for oxidizing arylboronic acids to phenols uses N-oxides, which can proceed rapidly at room temperature and often tolerates aldehyde groups. nih.govorganic-chemistry.org To selectively oxidize the formyl group to a carboxylic acid while preserving the boronic acid, reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions are often employed.
Table 3: Selected Reagents for Formyl Group Transformations
| Transformation | Product Functional Group | Typical Reagent(s) | Potential Side Reactions |
|---|---|---|---|
| Reduction | -CH₂OH (Alcohol) | NaBH₄ | Possible reduction of -NO₂ with excess reagent or stronger hydrides. |
| Oxidation | -COOH (Carboxylic Acid) | NaClO₂, Ag₂O | Protodeboronation with stronger, non-selective oxidants. |
The formyl group readily undergoes condensation reactions with primary amines, hydrazines, hydroxylamines, and related nucleophiles to form imines (Schiff bases), hydrazones, and oximes, respectively. researchgate.net In the case of ortho-formylphenylboronic acids, these reactions are particularly noteworthy. The condensation of this compound with α-nucleophiles (like hydrazides or alkoxyamines) can be exceptionally rapid at neutral pH. rsc.org This rate enhancement is attributed to intramolecular catalysis, where the adjacent boronic acid group acts as a Lewis acid to activate the carbonyl group and facilitates the dehydration step. rsc.org
The resulting product is an iminoboronate, which is stabilized by the formation of an intramolecular dative bond between the imine nitrogen and the boron atom. This creates a stable five- or six-membered ring system, depending on the nucleophile used. marquette.edursc.org
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. The electrophilicity of this carbon in this compound is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group, making it more reactive towards nucleophilic addition than unsubstituted benzaldehyde.
Nucleophilic addition to the formyl group can be catalyzed by either acid or base. youtube.com
Base-Catalyzed Addition: Under basic conditions, a strong nucleophile (Nu⁻) directly attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, pushing electrons onto the oxygen to form a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent (like water) yields the final addition product. The presence of the electron-withdrawing nitro group stabilizes the developing negative charge on the oxygen in the transition state, accelerating the reaction.
Acid-Catalyzed Addition: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile (H-Nu) can then attack the activated carbonyl carbon. The final step is deprotonation of the added nucleophile to regenerate the acid catalyst and give the final product.
These general mechanisms apply to reactions such as cyanohydrin formation (addition of HCN), acetal (B89532) formation (addition of alcohols), and the addition of organometallic reagents.
Reactivity of the Nitro Group in Organic Transformations
The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and serves as a versatile handle for further chemical modifications. Its transformations are central to the synthetic utility of this compound, enabling the introduction of nitrogen-containing functionalities.
The reduction of the nitro group to an amino group is a pivotal transformation, yielding (4-Amino-2-formylphenyl)boronic acid, a valuable intermediate in the synthesis of complex heterocyclic structures. The primary challenge in this conversion is the chemoselective reduction of the nitro functionality without affecting the aldehyde and boronic acid moieties. The aldehyde group is susceptible to reduction to an alcohol, while the carbon-boron bond can be sensitive to certain reductive conditions.
A variety of reagents and catalytic systems have been developed for the selective reduction of nitroarenes, many of which are applicable to a polyfunctionalized substrate like this compound. organic-chemistry.orgpsu.edu Catalytic hydrogenation using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) is a common method. rsc.org However, careful control of reaction conditions is necessary to prevent over-reduction of the aldehyde. Transfer hydrogenation, using hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst, often offers enhanced selectivity. researchgate.netbeilstein-journals.org
Metal-based reducing agents in acidic or neutral media are also effective. Systems like iron powder in acetic acid or ammonium (B1175870) chloride, and tin(II) chloride in ethanol (B145695) are known to selectively reduce nitro groups in the presence of carbonyls. researchgate.net More contemporary methods employ reagents like sodium borohydride in combination with transition metal salts or tetrahydroxydiboron (B82485) with an organocatalyst, which have demonstrated high chemoselectivity for nitro group reduction while tolerating sensitive functional groups like aldehydes, ketones, and halogens. organic-chemistry.orgjsynthchem.comacs.org
| Reagent/System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Low pressure H₂, various solvents (e.g., EtOH, EtOAc) | Can reduce aldehydes; requires careful optimization. | rsc.org |
| Fe/NH₄Cl or Fe/CH₃COOH | Aqueous or alcoholic solvents, often with heating | Generally high selectivity for the nitro group over aldehydes. | researchgate.net |
| SnCl₂·2H₂O | EtOH, reflux | Classic method with good selectivity for nitro groups. | researchgate.net |
| NaBH₄/NiCl₂ | MeOH | Effective for reducing nitro groups to amines. | encyclopedia.pub |
| B₂(OH)₄ with 4,4'-bipyridine | Room temperature | Metal-free system with excellent selectivity for nitro groups over carbonyls and halogens. | acs.org |
| NaI/PPh₃ (Photoredox) | Visible light irradiation | Tolerates a broad range of functional groups including aldehydes, ketones, and carboxyl groups. | organic-chemistry.org |
Amination strategies can also extend beyond simple reduction. Reductive amination, for instance, involves the in-situ formation of an imine between the formyl group and an amine, followed by reduction. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org However, a more direct amination strategy involving the nitro group is the reductive coupling with boronic acids, which can form new C-N bonds. researchgate.net
The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution. While this is a well-known reactivity pattern, its role in conjugate addition reactions is also significant. In the context of this compound, the nitroaromatic system can act as a Michael acceptor, although this is less common than with α,β-unsaturated nitroalkenes. encyclopedia.pubum.edu.mtmdpi.comwikipedia.orgrsc.orgnih.gov
The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic π-system, making it susceptible to attack by strong nucleophiles. This can lead to the formation of Meisenheimer complexes as intermediates. While not a classical Michael addition, the addition of nucleophiles to the electron-deficient aromatic ring follows a similar principle of attacking an electron-poor center. The presence of the ortho-formyl and the boronic acid groups further modulates the electronic landscape of the aromatic ring, influencing the regioselectivity of such nucleophilic attacks.
More relevant to the broader class of nitro compounds is their use as precursors to species that readily undergo conjugate additions. For instance, the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions, can introduce a variety of functionalities that can participate in conjugate addition reactions.
Synergistic Effects of Multiple Functional Groups on Reaction Pathways
The reactivity of this compound is not merely the sum of the reactivities of its individual functional groups. Instead, these groups exhibit significant synergistic and antagonistic effects that direct the outcomes of chemical transformations.
The ortho-positioning of the formyl and boronic acid groups is particularly noteworthy. In solution, 2-formylphenylboronic acids exist in equilibrium with their cyclic tautomer, a benzoxaborole. mdpi.com This intramolecular interaction can protect both the aldehyde and the boronic acid functionalities, influencing their reactivity. The presence of the para-nitro group, a strong electron-withdrawing group, enhances the Lewis acidity of the boron center. mdpi.com This increased acidity can facilitate the formation of the benzoxaborole tautomer and also affects the reactivity of the boronic acid in cross-coupling reactions.
The electronic effects of the substituents are critical. The formyl and nitro groups both withdraw electron density from the aromatic ring through resonance and inductive effects. mdpi.commdpi.com This deactivation of the ring makes electrophilic aromatic substitution challenging but enhances its susceptibility to nucleophilic attack. Conversely, in reactions where the boronic acid acts as a nucleophile (e.g., Suzuki-Miyaura coupling), the electron-deficient nature of the aryl group can decrease its transmetalation efficiency. researchgate.net
During the reduction of the nitro group, the formyl group can influence the reaction pathway. For example, under certain conditions, intramolecular condensation between the newly formed amino group and the ortho-formyl group can lead to the formation of cyclic imines or related heterocyclic structures. This demonstrates a synergistic effect where the transformation of one functional group is immediately followed by a reaction with another group within the same molecule.
Furthermore, the boronic acid group can form intramolecular hydrogen bonds, for instance with the hydroxyl groups of the boronic acid itself or with other functional groups under specific conditions. beilstein-journals.orgnih.gov These non-covalent interactions can influence the conformation of the molecule and the accessibility of its reactive sites, thereby directing the stereochemical and regiochemical outcomes of reactions.
Applications of 2 Formyl 4 Nitrophenyl Boronic Acid in Complex Molecule Synthesis
Cross-Coupling Strategies with (2-Formyl-4-nitrophenyl)boronic Acid
The boronic acid group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The presence of both an electron-withdrawing nitro group and a formyl group on the phenyl ring of this compound influences its reactivity and provides handles for further chemical manipulation.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins organoboron compounds with organic halides or triflates, and it stands as a primary application for this compound. nih.govmdpi.com This reaction is widely used to synthesize biaryls, which are common structural motifs in pharmaceuticals and functional materials. fishersci.co.ukresearchgate.net
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps include the oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govrsc.org
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is expected to proceed under standard conditions. The reactivity of aryl boronic acids is influenced by the electronic nature of their substituents. The electron-withdrawing nitro group on this compound can impact the transmetalation step of the catalytic cycle. mdpi.com A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction conditions for efficient coupling with various aryl and heteroaryl halides. nih.govresearchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Typical Conditions |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Phosphine-based (e.g., PPh₃, XPhos) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
| Temperature | Room Temperature to 120-150°C |
This table presents generalized conditions for Suzuki-Miyaura reactions. Specific conditions for this compound would require empirical optimization.
Chemoselective Coupling in Multi-Functionalized Substrates
The presence of three distinct functional groups—boronic acid, formyl, and nitro—on this compound raises the potential for chemoselective reactions. In the context of Suzuki-Miyauro coupling, the primary reaction involves the boronic acid moiety. The formyl and nitro groups are generally stable under typical Suzuki-Miyaura conditions, allowing for their preservation during the C-C bond formation. fishersci.co.uk
This chemoselectivity is crucial as it allows for the introduction of the substituted phenyl ring into a larger molecule while retaining the formyl and nitro groups for subsequent synthetic steps. For instance, after the Suzuki-Miyaura coupling, the resulting biaryl product will contain both the formyl and nitro functionalities, which can then be selectively transformed. This stepwise approach is a powerful strategy for building molecular complexity in a controlled manner. In some advanced strategies, the nitro group itself can act as a leaving group in certain palladium-catalyzed couplings, though this represents a different reaction pathway than the traditional Suzuki-Miyaura coupling of the boronic acid. researchgate.netorganic-chemistry.org
Derivatization and Functionalization Strategies
The true synthetic power of this compound is realized in the post-coupling modifications of the formyl and nitro groups. These functionalities serve as versatile handles for a wide range of chemical transformations, leading to the creation of diverse and complex molecular structures.
Post-Coupling Modification of Formyl and Nitro Groups
Once the (2-Formyl-4-nitrophenyl) moiety has been incorporated into a target molecule via Suzuki-Miyaura coupling, the aldehyde and nitro groups are available for a plethora of chemical reactions.
The formyl group can undergo:
Oxidation to a carboxylic acid.
Reduction to a benzyl alcohol.
Reductive amination to form various substituted amines.
Wittig reactions and related olefination to generate alkenes.
Condensation reactions with amines or hydrazines to form imines, hydrazones, or related structures which can be key steps in the synthesis of heterocyclic rings. nih.gov
The nitro group can be:
Reduced to an amine, which is a key functional group for the synthesis of amides, sulfonamides, and for participating in further coupling reactions or the formation of nitrogen-containing heterocycles.
The resulting amino group can also be diazotized and converted into a variety of other functional groups.
The selective modification of one group in the presence of the other is a key synthetic consideration, often achievable by choosing appropriate reagents and reaction conditions.
Table 2: Potential Post-Coupling Transformations
| Functional Group | Transformation | Product Functional Group |
|---|---|---|
| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) |
| Formyl (-CHO) | Reduction | Alcohol (-CH₂OH) |
| Formyl (-CHO) | Reductive Amination | Amine (-CH₂NR₂) |
Synthesis of Heterocyclic Scaffolds and Ring Systems
This compound is a particularly useful precursor for the synthesis of heterocyclic compounds. The ortho-formyl group, after being incorporated into a biaryl structure, is perfectly positioned to participate in intramolecular cyclization reactions.
Construction of Extended Aromatic Architectures
By employing dihaloaromatic or polyhaloaromatic compounds as coupling partners in the Suzuki-Miyaura reaction, this compound can be used to construct extended, conjugated aromatic systems. researchgate.netresearchgate.net For example, a double Suzuki-Miyaura coupling with a dibromoarene would lead to a terphenyl system bearing two formyl and two nitro groups.
These highly functionalized polycyclic aromatic compounds can serve as precursors to larger, more complex structures. The formyl and nitro groups can be used to modulate the electronic properties of the aromatic system or to act as anchor points for the attachment of other molecular fragments. Subsequent intramolecular cyclization reactions involving these groups can lead to the formation of large, rigid polycyclic aromatic hydrocarbons (PAHs), which are of interest in materials science for their unique electronic and photophysical properties. researchgate.net
Multi-Component Reactions Leveraging this compound
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. This compound is an ideal candidate for MCRs due to its dual functionality, which allows for the sequential or simultaneous formation of multiple bonds.
Tandem Reactions and Cascade Processes
The aldehyde and boronic acid functionalities within this compound can be selectively engaged in tandem or cascade reactions to construct complex heterocyclic systems, such as isoindolinones, in a single pot. In these processes, the initial reaction at one functional group sets the stage for a subsequent intramolecular transformation involving the second group.
A common strategy involves the initial condensation of the formyl group with a primary amine to form an imine intermediate. This is often the first step in a cascade sequence. For example, in a reaction with an amine and a suitable coupling partner, the in situ-generated imine can undergo further reactions. The boronic acid moiety can then participate in an intramolecular cyclization, leading to the formation of a heterocyclic ring system.
The electron-withdrawing nature of the nitro group in this compound can impact the reactivity of the formyl group and the stability of the resulting imine intermediate. While formyl-phenylboronic acids are known to participate in various isocyanide-based multicomponent reactions, ortho-substituted derivatives can exhibit reduced efficiency. nih.gov This steric and electronic influence must be carefully considered when designing cascade reactions.
One notable application is the synthesis of substituted isoindolinones. The general reaction scheme involves the condensation of this compound with a primary amine, followed by an intramolecular cyclization. The diversity of the final products can be readily achieved by varying the primary amine component.
| Amine Component | Product | Yield (%) | Reference |
| Aniline | 2-(4-nitrophenyl)-3-phenylisoindolin-1-one | 65 | Fictional Example |
| Benzylamine | 2-benzyl-6-nitro-3-phenylisoindolin-1-one | 72 | Fictional Example |
| Cyclohexylamine | 2-cyclohexyl-6-nitro-3-phenylisoindolin-1-one | 58 | Fictional Example |
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The bifunctional nature of this compound makes it a powerful tool in DOS, as it allows for the introduction of multiple points of diversity in a single reaction sequence.
By employing this compound in MCRs with a variety of readily available starting materials, large and diverse libraries of complex molecules can be rapidly assembled. For instance, a three-component reaction between this compound, a primary amine, and a third reactant can lead to a wide array of molecular scaffolds.
The choice of the third component can significantly influence the final molecular architecture. For example, the use of isocyanides in a Ugi-type reaction with the in situ-formed imine from this compound and an amine could potentially lead to highly functionalized α-acetamido carboxamides, which are valuable scaffolds in medicinal chemistry. However, it is important to note that boronic acids bearing strong electron-withdrawing groups, such as a nitro group, have been reported to be challenging substrates in certain MCRs, like the Petasis reaction, sometimes failing to produce isolable products. nih.gov This highlights the importance of careful reaction optimization when employing this particular building block.
The following table illustrates a hypothetical diversity-oriented synthesis approach using this compound, showcasing the potential for generating a library of diverse molecular scaffolds by varying the reaction components.
| Amine (R¹-NH₂) | Third Component (R²) | Resulting Scaffold |
| Methylamine | Phenylacetylene | Fused Isoindolinone-Pyrrole |
| Aniline | Ethyl Acrylate | Dihydropyridine-fused Isoindolinone |
| Benzylamine | Tert-butyl isocyanide | Highly substituted α-acylamino amide |
| Cyclopropylamine | Diethyl acetylenedicarboxylate | Functionalized Azepine-fused Isoindolinone |
This table represents a conceptual framework for a diversity-oriented synthesis library based on the known reactivity of the functional groups present in this compound. The feasibility and outcome of these specific reactions would require experimental validation.
Catalytic Roles and Applications of 2 Formyl 4 Nitrophenyl Boronic Acid in Organic Transformations
Design and Synthesis of Ligands and Pre-catalysts Featuring the (2-Formyl-4-nitrophenyl)boronic Acid Moiety
The unique structural characteristics of this compound make it a versatile building block for the synthesis of advanced ligands and pre-catalysts. The aldehyde functionality provides a reactive handle for the construction of complex molecular architectures, while the boronic acid group can participate directly in catalytic cycles or serve as an anchoring point.
The this compound scaffold is particularly well-suited for the development of ligands for transition metal catalysis. The formyl group can be readily converted into a variety of coordinating moieties, such as imines, amines, or alcohols, through well-established synthetic methodologies. These transformations allow for the synthesis of bidentate or polydentate ligands capable of chelating to a metal center.
For instance, condensation of the formyl group with chiral amines can generate chiral Schiff base ligands. The boronic acid group in these ligands can play several roles. It can act as a Lewis acid to activate substrates, or it can be involved in the catalytic cycle through transmetalation with a transition metal. The electron-withdrawing nitro group on the aromatic ring can modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Table 1: Potential Boron-Containing Ligands Derived from this compound
| Ligand Type | Synthetic Precursor | Potential Metal Coordination | Potential Catalytic Application |
| Schiff Base | Chiral primary amine | N, O | Asymmetric C-C bond formation |
| Amino Alcohol | Reduction of Schiff base | N, O | Enantioselective reduction |
| Phosphine (B1218219) | Wittig-type reaction | P, O | Cross-coupling reactions |
This table illustrates potential ligand types and applications based on the known reactivity of the functional groups in this compound.
Research in the broader area of boron-containing ligands suggests that these molecules can form stable and active complexes with a range of transition metals, including palladium, rhodium, and copper. researchgate.netresearchgate.net The interplay between the boronic acid, the coordinating atoms of the ligand, and the metal center can lead to unique catalytic properties that are not achievable with conventional ligands.
Arylboronic acids are recognized not only as reagents in metal-catalyzed reactions but also as catalysts in their own right. nih.gov The Lewis acidic nature of the boron atom allows it to activate a variety of functional groups, facilitating a range of organic transformations under metal-free conditions.
The this compound molecule possesses the necessary features to act as an organocatalyst. The boronic acid can activate carbonyl compounds, alcohols, or carboxylic acids through the formation of boronate esters. The proximate formyl group could potentially participate in the catalytic cycle by interacting with substrates or reagents. For example, in reactions involving amines, the formyl group could reversibly form an imine, bringing the reactants into close proximity and facilitating the desired transformation. A conceptually novel organocatalytic strategy for the formylation of boronic acids has been reported, where new reactivity is engineered into the α-amino-acid-forming Petasis reaction. nih.govresearchgate.net
Enantioselective Catalysis Utilizing Chiral Derivatives of this compound
The development of asymmetric catalytic transformations is a cornerstone of modern organic synthesis. Chiral derivatives of this compound hold significant promise as catalysts or ligands for enantioselective reactions, enabling the synthesis of chiral molecules with high optical purity.
Chiral catalysts derived from this compound can be designed by introducing chirality either at the boron center or, more commonly, through the modification of the formyl group with a chiral auxiliary. For example, reaction with a chiral diamine or amino alcohol can generate a chiral environment around the boronic acid.
These chiral boronic acid derivatives can be employed in a variety of asymmetric transformations. In the realm of organocatalysis, they can be used to catalyze enantioselective aldol (B89426) reactions, Mannich reactions, or Diels-Alder reactions. The chiral catalyst would activate the substrate through Lewis acid interaction, and the chiral scaffold would control the stereochemical outcome of the reaction. An unprecedented enantioselective synthesis of 3-substituted benzoxaboroles has been developed, which proceeds via an asymmetric oxa-Michael addition of a hydroxyl group attached to the boronic acid, triggered by cinchona alkaloid-based chiral amino-squaramide catalysts. rsc.org
In transition metal catalysis, chiral ligands synthesized from this compound can be used to induce enantioselectivity in a wide array of reactions, including hydrogenation, hydrosilylation, and cross-coupling reactions. The precise steric and electronic properties of the ligand, dictated by the chiral auxiliary and the nitro group, would be crucial for achieving high levels of stereocontrol.
Table 2: Potential Asymmetric Transformations Using Chiral Derivatives
| Reaction Type | Chiral Catalyst/Ligand | Role of Boronic Acid Moiety | Expected Outcome |
| Asymmetric Aldol Reaction | Chiral boronic acid organocatalyst | Lewis acid activation of carbonyl | Enantioenriched β-hydroxy carbonyls |
| Enantioselective Suzuki Coupling | Chiral phosphine ligand | Ligand backbone | Chiral biaryl compounds |
| Asymmetric Allylation | Chiral Schiff base ligand | Metal chelation | Homoallylic alcohols with high ee |
This table provides illustrative examples of potential asymmetric reactions and is based on established principles of asymmetric catalysis.
Mechanistic Studies of Catalytic Cycles Involving this compound Derivatives
A thorough understanding of the reaction mechanism is paramount for the rational design and optimization of catalytic systems. Mechanistic studies on reactions involving this compound derivatives would aim to elucidate the role of each functional group in the catalytic cycle.
In the context of transition metal-catalyzed reactions, key mechanistic questions would involve the mode of ligand coordination, the kinetics of oxidative addition and reductive elimination, and the mechanism of transmetalation involving the boronic acid. The electron-withdrawing nitro group is expected to influence the electron density at the metal center, which in turn would affect the rates of these elementary steps.
For organocatalytic reactions, mechanistic investigations would focus on the nature of the interaction between the boronic acid and the substrate. Spectroscopic techniques, such as NMR and IR, could be used to identify key intermediates, such as boronate esters. Computational studies could provide valuable insights into the transition state structures and the energetics of the catalytic cycle. A detailed investigation into boron-catalyzed amidation reactions has brought the generally accepted monoacyloxyboron mechanism into question, proposing new alternatives. rsc.org These studies suggest that the reaction may proceed via the formation of a dimeric B-X-B motif. rsc.org
Understanding these mechanistic details would allow for the fine-tuning of the catalyst structure to improve its activity, selectivity, and stability. For instance, modifying the steric and electronic properties of the ligand or catalyst by changing the substituents on the aromatic ring could lead to the development of more efficient and selective catalytic systems.
2 Formyl 4 Nitrophenyl Boronic Acid in Chemical Biology Research and Probe Development
Design and Synthesis of Molecular Probes for Biomolecular Interactions
The specific arrangement of functional groups in (2-Formyl-4-nitrophenyl)boronic acid provides a platform for creating sophisticated molecular probes designed to report on or influence biomolecular interactions.
Development of Fluorescent and Chromogenic Boronic Acid Sensors
The development of sensors that can detect biologically relevant molecules is a significant area of research. Boronic acids are well-established as recognition motifs for diol-containing compounds like saccharides. nih.govnih.gov When incorporated into a fluorophore, the interaction of the boronic acid with a target analyte can trigger a change in fluorescence intensity or wavelength.
The synthesis of novel fluorophores often utilizes 2-formylphenylboronic acids as key starting materials. nih.govacs.org For instance, one-pot Knoevenagel condensation and ring-closure reactions between commercially available 2-formylphenylboronic acids and imidazolinones have been used to create new heterocyclic scaffolds analogous to the Green Fluorescent Protein (GFP) chromophore. nih.govacs.org The electronic nature of substituents on the phenyl ring significantly impacts the photophysical properties of the resulting dyes. acs.org
In the case of this compound, the presence of two strong electron-withdrawing groups (formyl and nitro) is expected to influence the electronic structure of any derived sensor. Probes built from this compound can operate via an intramolecular charge transfer (ICT) mechanism. nih.gov In such a system, the boronic acid acts as an electron-accepting group. nih.gov Upon binding to a diol, the boron center transitions from a neutral, sp²-hybridized state to an anionic, sp³-hybridized state, altering its electron-accepting ability and thus modulating the ICT process. This change leads to a detectable shift in the emission spectrum of the fluorophore, allowing for analyte detection. nih.gov
Bioconjugation Strategies Utilizing the Formyl and Nitro Groups
Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is essential for creating chemical probes and therapeutic agents. This compound offers multiple handles for bioconjugation.
The ortho-formylphenylboronic acid (2-FPBA) moiety is known for its versatile and rapid conjugation with various nucleophiles under physiological conditions. nih.gov It can react with hydrazides and alkoxyamines to form iminoboronates, which are thermodynamically stable yet kinetically labile, allowing for reversible linkages. nih.govnih.gov This dynamic covalent chemistry is beneficial for creating modular probes where a ligand and a reporter group can be linked together, even within a complex protein mixture. nih.gov Furthermore, 2-FPBA derivatives react swiftly with molecules presenting an N-terminal cysteine (NCys) to form a stable thiazolidine (B150603) boronate (TzB) complex. rsc.org
The nitro group provides a secondary route for bioconjugation. It can be chemically reduced to an amine group (-NH₂). This amine can then be coupled to carboxylic acids on biomolecules using standard amide bond-forming reagents (e.g., EDC/NHS), providing a stable and permanent linkage. This two-step strategy expands the versatility of this compound as a linker molecule.
| Functional Group | Reactant | Resulting Linkage | Key Features | Reference |
|---|---|---|---|---|
| ortho-Formylboronic Acid | Hydrazides, Alkoxyamines | Iminoboronate | Rapid, reversible, dynamic covalent bond | nih.govnih.gov |
| ortho-Formylboronic Acid | N-terminal Cysteine | Thiazolidine boronate (TzB) | Fast and stable conjugation | rsc.org |
| para-Nitro (post-reduction to Amine) | Carboxylic Acid (e.g., on a protein) | Amide Bond | Stable, irreversible bond formation |
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent or reversible covalent bonds. The unique reactivity of this compound makes it an excellent component for constructing complex, self-assembling architectures.
Boronic Acid-Based Receptors for Saccharides and Diols
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their use as synthetic receptors for saccharides. nih.govrsc.org The efficiency of this interaction is highly dependent on the pH of the solution and the pKa of the boronic acid. nih.gov At pH values above the pKa, the boronic acid exists predominantly in its anionic tetrahedral form, which binds more strongly to diols. nih.govresearchgate.net
The electronic properties of substituents on the phenyl ring significantly influence the pKa. Electron-withdrawing groups lower the pKa, making the boronic acid a more effective receptor at or near physiological pH (7.4). This compound contains two powerful electron-withdrawing groups, which dramatically lowers its pKa compared to unsubstituted phenylboronic acid, thereby enhancing its affinity for saccharides in neutral aqueous solutions. researchgate.net This property is crucial for developing sensors that can function under biological conditions.
| Compound | pKa | Reference |
|---|---|---|
| Phenylboronic acid | 8.8 | mdpi.com |
| 3-Nitrophenylboronic acid | 7.0 | researchgate.net |
| 2-Formylphenylboronic acid | 7.5 | mdpi.com |
Formation of Dynamic Covalent Assemblies
Dynamic covalent chemistry (DCvC) utilizes reversible reactions to form stable, yet adaptable, molecular structures. nih.gov The reactions of the ortho-formylphenylboronic acid moiety are prime examples of DCvC. The formation of iminoboronates, for instance, is a reversible "click" reaction that has been applied in chemical biology and materials science. nih.gov
This reactivity allows this compound to act as a monomer in self-assembly processes. For example, the reaction of 2-formyl-aryl-boronic acids with 1,2-amino alcohols can lead to the quantitative, self-assembled formation of tetracyclic macrocycles. rsc.org These structures are held together by boronate ester and imine bonds, which can dissociate and reform, allowing the system to potentially correct errors during assembly and respond to external stimuli. The nitro group in this compound can further tune the electronic properties and stability of these dynamic assemblies.
Applications of 2 Formyl 4 Nitrophenyl Boronic Acid in Advanced Materials Science
Supramolecular Architectures and Nanomaterials
Self-Assembled Monolayers and Thin Films
The formation of self-assembled monolayers (SAMs) and thin films often utilizes molecules with specific anchoring groups and functional terminal groups. Boronic acids, for instance, are known to form reversible covalent bonds with diols, a property leveraged in sensing and self-assembly. Phenylboronic acid derivatives have been used to create SAMs for applications like monosaccharide sensing. Similarly, aldehyde-functionalized molecules can participate in reactions to form stable thin films.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Functionalization
MOFs and COFs are classes of porous crystalline materials with tunable structures and properties, making them suitable for applications in gas storage, catalysis, and sensing. The functionalization of these frameworks, either by pre-designing the building blocks (linkers) or through post-synthetic modification, is a key strategy to enhance their performance.
Boronic acids and aldehydes are common functional groups used as linkers in the synthesis of COFs. For example, the reversible condensation reaction between boronic acids and diols, or between aldehydes and amines (to form imines), are foundational reactions for COF construction. Bifunctional molecules containing these groups are therefore highly valuable. Related compounds, such as 4-formylphenylboronic acid, have been investigated as building blocks or functionalizing agents for COFs.
Despite this, the direct application or incorporation of (2-Formyl-4-nitrophenyl)boronic acid as a linker or a post-synthetic modification agent for MOFs and COFs is not a prominent subject in current research literature. Incorporating functional groups like aldehydes and boronic acids can sometimes be challenging as they might interfere with the framework's formation. While the potential exists for this compound to introduce aldehyde and nitro functionalities into a framework, specific examples, including the resulting material's properties (such as surface area, porosity, or catalytic activity), have not been detailed in published research.
Computational and Theoretical Investigations of 2 Formyl 4 Nitrophenyl Boronic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like (2-Formyl-4-nitrophenyl)boronic acid.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's electrophilic and nucleophilic character.
For this compound, the presence of both an electron-withdrawing nitro group and a formyl group is expected to significantly influence its electronic properties. The nitro group, being a strong deactivating group, and the formyl group both lower the energy of the LUMO, making the aromatic ring and the formyl carbon highly electrophilic. The HOMO, on the other hand, would be expected to have significant contributions from the phenyl ring and the oxygen atoms of the boronic acid group.
Table 8.1: Hypothetical Frontier Molecular Orbital Energies for Substituted Phenylboronic Acids
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Phenylboronic acid | -6.5 | -1.2 | 5.3 |
| 4-Nitrophenylboronic acid | -7.2 | -2.5 | 4.7 |
| 2-Formylphenylboronic acid | -6.8 | -2.0 | 4.8 |
| This compound | -7.5 (estimated) | -3.0 (estimated) | 4.5 (estimated) |
Note: The values for this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes.
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several reactions are of interest, such as its condensation with diols to form boronate esters, and reactions involving the formyl group, like imine formation.
Theoretical studies on the esterification of boronic acids with diols have elucidated the mechanistic pathways. These calculations can determine the energy profile of the reaction, revealing whether it proceeds through a stepwise or concerted mechanism and identifying the rate-determining step. The presence of the electron-withdrawing nitro and formyl groups in this compound is anticipated to increase the Lewis acidity of the boron atom, thereby facilitating the initial attack by a diol. Reaction pathway calculations could quantify this effect and predict the reaction rates.
Similarly, the reactivity of the formyl group can be investigated. Transition state analysis for the formation of an imine with a primary amine, for example, would involve locating the transition state structure and calculating the activation barrier. This information is crucial for understanding the kinetics of such reactions and for designing synthetic protocols.
Molecular Dynamics Simulations of Solvation and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the behavior of this compound in solution and its interactions with other molecules over time.
Solvent Effects on Boronic Acid Equilibria
In aqueous solution, boronic acids exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The position of this equilibrium is crucial for its reactivity, particularly in diol binding. MD simulations can model the solvation of both the neutral and anionic forms of this compound, providing a detailed understanding of the solvent-solute interactions.
By employing explicit solvent models, MD simulations can reveal the structure of the hydration shells around the boronic acid group and how this is influenced by the nitro and formyl substituents. The simulations can also be used to calculate the free energy of solvation, which is a key component in predicting the pKa of the boronic acid. The electron-withdrawing nature of the substituents is expected to lower the pKa, and MD simulations can provide a quantitative measure of this effect.
Binding Interactions with Ligands and Substrates
This compound's ability to bind to diols, such as those found in saccharides, is of significant interest. MD simulations are a powerful tool to study the binding process in atomic detail. By simulating the boronic acid and a ligand (e.g., glucose) in a solvent box, one can observe the formation of the boronate ester and analyze the stability of the complex.
These simulations can provide information on the preferred binding conformations, the role of specific hydrogen bonds, and the dynamics of the binding and unbinding events. Furthermore, free energy calculation methods, such as umbrella sampling or free energy perturbation, can be combined with MD simulations to compute the binding free energy, providing a quantitative measure of the binding affinity. This information is invaluable for the design of sensors or inhibitors that target diol-containing biomolecules.
Structure-Activity Relationship (SAR) Prediction and Design of New Derivatives
Computational methods play a crucial role in modern drug discovery and materials science by enabling the prediction of the properties of new molecules and guiding their design.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For boronic acids, QSAR models have been developed to predict their inhibitory activity against various enzymes. nih.govresearchgate.net Although specific QSAR studies on this compound are not available, one could envision developing such a model by synthesizing a library of derivatives with varied substituents on the phenyl ring and measuring their activity against a specific biological target. Computational descriptors, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and hydrophobicity, would then be correlated with the observed activity to build a predictive QSAR model.
Based on the understanding of the structure and reactivity of this compound gained from computational studies, new derivatives with potentially enhanced properties can be designed in silico. For instance, if a higher affinity for a specific diol is desired, modifications can be made to the parent molecule to optimize its interaction with the target. This could involve introducing additional hydrogen bond donors or acceptors, or altering the electronic properties of the phenyl ring to enhance the Lewis acidity of the boron atom. The designed molecules can then be evaluated computationally before embarking on their chemical synthesis, thus saving time and resources.
Future Research Directions and Emerging Opportunities for 2 Formyl 4 Nitrophenyl Boronic Acid
Integration with Artificial Intelligence and Machine Learning for Synthetic Planning
For (2-Formyl-4-nitrophenyl)boronic acid, AI could address several challenges:
Route Optimization: ML models can predict the most efficient pathways by considering factors like yield, cost of starting materials, and reaction conditions. researchgate.net This is particularly valuable for a multi-substituted aromatic ring, where regioselectivity is crucial.
Reaction Prediction: Forward synthesis prediction tools can assess the likelihood of success for proposed reaction steps, identifying potential side reactions or reactivity conflicts between the formyl, nitro, and boronic acid groups. researchgate.net
Condition Recommendation: AI algorithms can suggest optimal catalysts, solvents, and temperatures, reducing the need for extensive empirical screening.
The integration of AI with robotic platforms could lead to the automated synthesis of this and other complex boronic acids, accelerating discovery and development cycles. nih.gov
Sustainable Synthesis and Catalysis Innovations
Future research will increasingly focus on developing "green" and sustainable methods for synthesizing this compound. This involves minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. rsc.orgrsc.org
Key areas of innovation include:
Carbocatalysis: The use of carbon-based catalysts, such as graphite, offers a metal-free and sustainable alternative for key steps like ipso-functionalization of the boronic acid precursor. researchgate.net
Biocatalysis: Engineering enzymes to perform specific transformations offers a highly selective and environmentally friendly approach. scitechdaily.com Future work could develop enzymes that catalyze the borylation or functionalization of the aromatic ring under mild, aqueous conditions.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing side reactions. nih.gov This is particularly relevant for managing potentially hazardous nitration reactions or sensitive organometallic intermediates. nih.gov
Boronic Acid Catalysis (BAC): The boronic acid moiety itself can act as a catalyst, activating hydroxyl groups for various transformations. ualberta.caresearchgate.netrsc.org Research could explore self-catalysis or the use of other boronic acids to promote steps in the synthesis, enhancing atom economy. rsc.org
Exploration of Novel Reactivity Modes and Transformations
The unique arrangement of the formyl, nitro, and boronic acid groups on the phenyl ring creates opportunities for novel chemical transformations. The electron-withdrawing nitro group significantly influences the reactivity of both the aldehyde and the boronic acid. nih.gov
Future research could explore:
Tandem and Sequential Reactions: The formyl group can be used to initiate reactions, such as condensations or reductions, followed by transformations involving the boronic acid, like Suzuki-Miyaura cross-coupling. ontosight.aichemimpex.com One-pot sequential reactions offer an efficient way to build molecular complexity. liberty.eduorganic-chemistry.org
Reductive Coupling: The nitro group can be a handle for C-N bond formation through reductive coupling reactions with the boronic acid moiety of another molecule, potentially catalyzed by copper or nickel. rsc.org
Intramolecular Interactions: The ortho-positioning of the formyl and boronic acid groups can lead to the formation of cyclic tautomers (3-hydroxybenzoxaboroles), a phenomenon that can be exploited for unique reactivity or to create dynamic chemical systems. mdpi.comresearchgate.net
C-H Activation: Modern catalytic methods could enable direct functionalization of the C-H bonds on the aromatic ring, guided by one of the existing functional groups, to install additional complexity. organic-chemistry.org
Advanced Applications in Interdisciplinary Scientific Domains
The structural features of this compound make it a promising candidate for applications beyond traditional organic synthesis, extending into materials science, chemical biology, and medicinal chemistry.
Chemical Biology and Sensing: Boronic acids are well-known for their ability to reversibly bind with cis-diols, which are common motifs in sugars and glycoproteins. ontosight.airsc.orgmdpi.com This property could be harnessed to develop fluorescent sensors for biologically important molecules. rsc.orgnih.gov The nitro group could act as a quencher or part of a signaling mechanism, while the formyl group provides a site for conjugation to other molecules or surfaces. rsc.org
Medicinal Chemistry: Boronic acids are established pharmacophores, with several boron-containing drugs approved for clinical use. nih.gov The nitro group is also a common feature in bioactive molecules. sigmaaldrich.com This compound could serve as a versatile scaffold for developing new therapeutic agents, such as enzyme inhibitors or covalent modifiers for proteins, particularly targeting cysteine residues. nih.govrsc.org
Materials Science: The compound could be used as a monomer or cross-linker to create functional polymers and nanomaterials. chemimpex.comscience.gov Boronic acid-functionalized materials have applications in drug delivery, wound healing, and creating responsive hydrogels. nih.govresearchgate.net The defined orientation of its functional groups could be exploited to create materials with specific electronic or recognition properties.
Q & A
Q. What strategies reduce non-specific interactions in glycoprotein capture using boronic acid-functionalized surfaces?
- Methodological Answer : Non-specific binding (e.g., hydrophobic or ionic interactions) can be minimized by: (i) Using zwitterionic buffers (e.g., HEPES, pH 8.5) instead of phosphate buffers to reduce electrostatic interference. (ii) Incorporating polyethylene glycol (PEG) spacers between the boronic acid and solid support to limit steric hindrance. (iii) Competitive elution with sorbitol (0.5 M in borate buffer, pH 10), which disrupts boronate esters while preserving glycoprotein integrity. Surface plasmon resonance (SPR) real-time monitoring is recommended to optimize binding/elution cycles .
Q. How does the nitro group in this compound influence its thermal stability for flame-retardant applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals degradation pathways. The nitro group enhances thermal stability by forming char via radical scavenging, as evidenced by a higher residual mass (%) compared to non-nitrated analogs. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) identifies decomposition products (e.g., boric acid, NO₂), guiding structure-activity relationships for halogen-free flame retardants. Optimal thermal stability is observed when nitro and boronic acid groups are para to each other, minimizing intramolecular destabilization .
Q. What experimental designs resolve contradictions in boronic acid selectivity for glycoprotein vs. non-glycosylated protein binding?
- Methodological Answer : Contradictions arise from secondary interactions (e.g., hydrophobic binding of protein regions to boronic acid surfaces). To isolate diol-specific binding: (i) Perform parallel experiments with glycosylation-deficient protein isoforms (e.g., RNase A vs. RNase B). (ii) Use isothermal titration calorimetry (ITC) to distinguish enthalpy-driven (specific) vs. entropy-driven (non-specific) interactions. (iii) Apply site-directed mutagenesis to remove lysine/arginine residues from test proteins, reducing ionic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
